(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

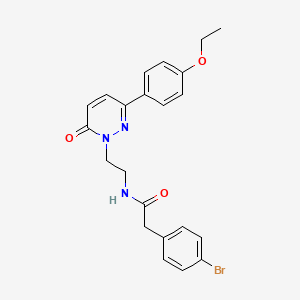

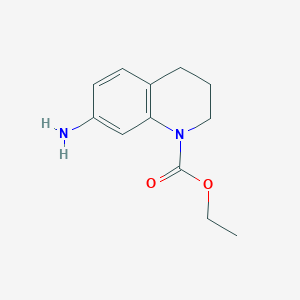

“(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” is a chemical compound with the molecular formula C11H9NO4 . It is related to the class of compounds known as isoindolines .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate was achieved by alkylation of the corresponding N-oxide . Another study reported the coupling of an acid chloride with ester 2 by heating for 4 hours at 40 °C, yielding colorless crystals of isoindole .Molecular Structure Analysis

The molecular structure of “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” can be analyzed using various spectroscopic techniques. For example, FT-IR, Raman, carbon-13 and proton NMR chemical shifts, and UV-Vis spectroscopy have been used for experimental characterization .Chemical Reactions Analysis

The chemical reactions involving “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” can be complex. One study reported the loss of the MeO radical and CO successively, supporting a logical fragmentation pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” include a molecular weight of 219.193 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 345.0±25.0 °C at 760 mmHg, and a flash point of 162.5±23.2 °C . Its water solubility at 25 deg C is estimated to be 3622 mg/L .Scientific Research Applications

Pharmaceutical Synthesis

The core structure of “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of derivatives that have potential therapeutic applications. For instance, analogs of this compound have been synthesized and evaluated for their anticancer and antioxidant properties .

Anticancer Agents

Recent studies have shown that certain urea analogs derived from “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” exhibit moderate to significant anticancer activity against various cancer cell lines. These include non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines .

Antioxidant Applications

The antioxidant potential of derivatives of “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” has been explored, with some compounds demonstrating significant activity. This suggests potential applications in preventing oxidative stress-related diseases .

Photochromic Materials

Finally, derivatives of “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” are used in the creation of photochromic materials. These materials change color in response to light, which has applications in smart windows, sunglasses, and display technologies.

Each of these fields leverages the unique chemical properties of “(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” to develop applications that can have a significant impact on various industries and research areas. The ongoing research into this compound and its derivatives continues to reveal new potential applications and benefits .

Mechanism of Action

Target of Action

It is known that isoindoline-1,3-diones, a class of compounds to which this molecule belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis

Mode of Action

The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 are key structural features that may interact with biological targets . The specific interactions and resulting changes would depend on the biological context and require further investigation.

Biochemical Pathways

Compounds with an isoindoline-1,3-dione structure have been noted for their diverse chemical reactivity and promising applications , suggesting they may interact with multiple biochemical pathways

Result of Action

The potential applications of isoindoline-1,3-dione derivatives in diverse fields suggest that they may have a wide range of molecular and cellular effects . The specific effects would depend on the biological context and require further investigation.

properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-11-6-2-3-7-12(11)17(21)22-10-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUNJGPKQPLXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid](/img/structure/B2924205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2924207.png)

![N-(3-[2,20]bithiophenyl-5-yl-6,7-dichloroquinoxalin-2-yl)-N,N-diethyl-butane-1,4-diamine.dihydrochloride](/img/structure/B2924208.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2924215.png)

![7-Fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2924216.png)

![3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2924218.png)

![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)